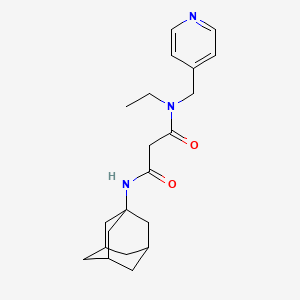
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide
Descripción general
Descripción
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide, also known as AEPMA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. AEPMA is a malonamide derivative that contains an adamantyl group, an ethyl group, and a pyridin-4-ylmethyl group.
Mecanismo De Acción
The mechanism of action of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has also been shown to disrupt the cell cycle and induce apoptosis in cancer cells. The precise molecular targets of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide are still under investigation.
Biochemical and Physiological Effects
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to exhibit various biochemical and physiological effects. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide is also soluble in a wide range of solvents, making it suitable for various experimental conditions. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has some limitations, including its high cost and limited availability. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide is also a relatively new compound, and its properties and applications are still being investigated.
Direcciones Futuras
There are several future directions for the research on N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide. One potential direction is the investigation of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide as a potential anticancer agent. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is the investigation of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide as a potential chelating agent for the removal of heavy metals from water. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to exhibit high selectivity for certain heavy metals, and further studies are needed to determine its potential applications in environmental remediation. Additionally, the investigation of N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide as a potential ligand in coordination chemistry could lead to the development of new materials with unique properties.
Aplicaciones Científicas De Investigación
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and material science. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been shown to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has also been investigated as a potential chelating agent for the removal of heavy metals from water. N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide has been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and material science.
Propiedades
IUPAC Name |
N-(1-adamantyl)-N'-ethyl-N'-(pyridin-4-ylmethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-2-24(14-15-3-5-22-6-4-15)20(26)10-19(25)23-21-11-16-7-17(12-21)9-18(8-16)13-21/h3-6,16-18H,2,7-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONEFWPLQKJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-1-adamantyl-N-ethyl-N-(pyridin-4-ylmethyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(difluoromethyl)-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4083337.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4083344.png)
![5,5'-[2-(2-methoxyphenyl)-1,1-ethenediyl]bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B4083351.png)
![1-[5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4083366.png)
![4,7,7-trimethyl-3-oxo-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4083375.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4083382.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083386.png)
![N-[4-({[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083398.png)
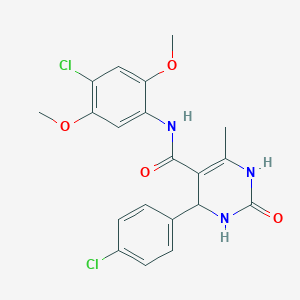
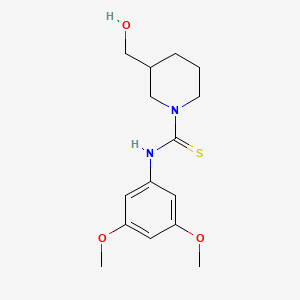
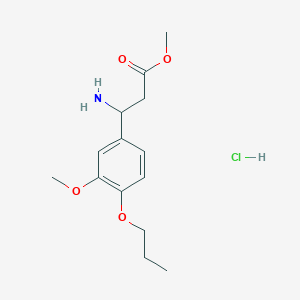
![6-amino-3-(4-bromophenyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083441.png)
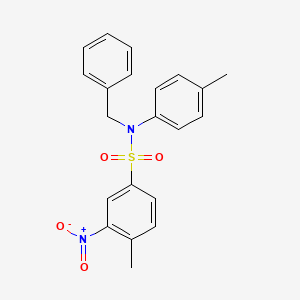
![2-chloro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4083458.png)